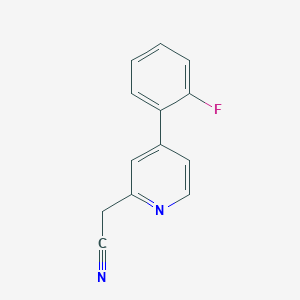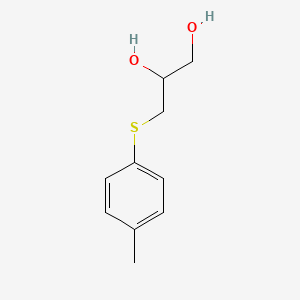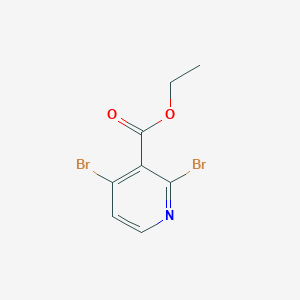
Ethyl 2,4-dibromonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,4-dibromonicotinate is a chemical compound with the molecular formula C8H7Br2NO2. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 4 on the pyridine ring are replaced by bromine atoms, and the carboxylic acid group is esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dibromonicotinate can be synthesized through a multi-step process. One common method involves the bromination of nicotinic acid to form 2,4-dibromonicotinic acid, followed by esterification with ethanol to yield the final product . The bromination reaction typically requires the use of bromine or a bromine source, such as N-bromosuccinimide, in the presence of a catalyst like iron or aluminum bromide. The esterification step is usually carried out under acidic conditions with a dehydrating agent like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and esterification reactions can be optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations. Advanced techniques like microwave-assisted synthesis or catalytic processes may also be employed to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dibromonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form ethyl 2,4-dihydroxynicotinate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the ester group can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products like ethyl 2-amino-4-bromonicotinate or ethyl 2,4-dithiocyanonicotinate.
Reduction: Ethyl 2,4-dihydroxynicotinate.
Oxidation: Ethyl 2,4-dibromonicotinic acid.
Scientific Research Applications
Ethyl 2,4-dibromonicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2,4-dibromonicotinate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and ester group play crucial roles in its reactivity and binding affinity, influencing its overall biological and chemical behavior.
Comparison with Similar Compounds
Ethyl 2,4-dibromonicotinate can be compared with other brominated nicotinic acid derivatives, such as:
Ethyl 3,5-dibromonicotinate: Similar structure but with bromine atoms at positions 3 and 5.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl group.
2,4-Dibromonicotinic acid: The non-esterified form of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern and ester group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H7Br2NO2 |
|---|---|
Molecular Weight |
308.95 g/mol |
IUPAC Name |
ethyl 2,4-dibromopyridine-3-carboxylate |
InChI |
InChI=1S/C8H7Br2NO2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3 |
InChI Key |
UHYQDLAVDPCJEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


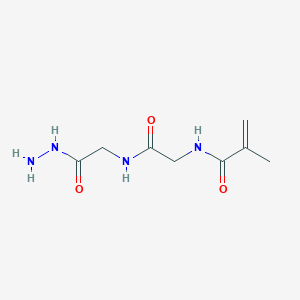
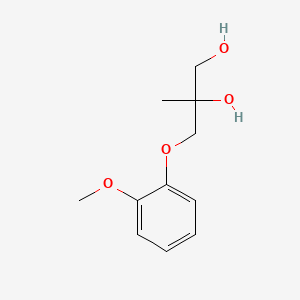
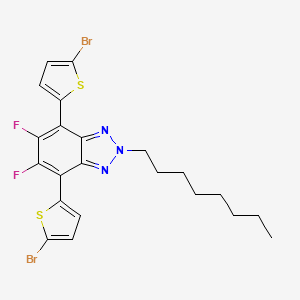
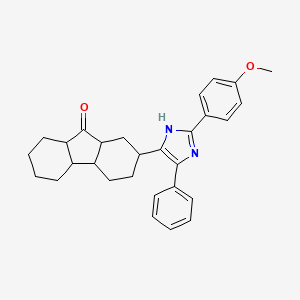
![[D-P-CL-Phe(6),leu(17)]-vasoactive intestinal peptide human, porcine, rat](/img/structure/B12330706.png)
![2,3-Dihydronaphtho[2,3-b]furan-3-acetic Acid](/img/structure/B12330713.png)
![3-Methyl-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12330718.png)
![2-[4-[2-[5-(2,2-dimethylbutyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid](/img/structure/B12330721.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(4-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12330722.png)
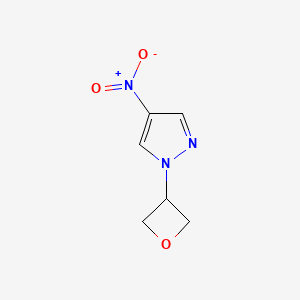
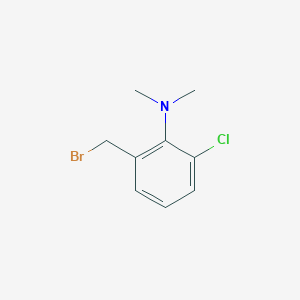
![5a,6,7,8,9,9a,10,10a-octahydro-2H-[1,2,4]triazino[4,5-a]indol-1-one](/img/structure/B12330746.png)
